molecular formula C10H15NO B14088593 2-Methoxy-4-propylaniline CAS No. 1024240-86-5

2-Methoxy-4-propylaniline

Cat. No.: B14088593
CAS No.: 1024240-86-5
M. Wt: 165.23 g/mol
InChI Key: WWWPANDHCHDVDG-UHFFFAOYSA-N
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Description

2-Methoxy-4-propylaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the ortho position (C2) and a propyl (-C₃H₇) group at the para position (C4) on the aniline ring. Substituted anilines are often employed as intermediates in dye production, agrochemicals, or polymerization processes, with substituent positions and types critically influencing reactivity and physical properties.

Properties

CAS No.

1024240-86-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methoxy-4-propylaniline

InChI

InChI=1S/C10H15NO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7H,3-4,11H2,1-2H3

InChI Key

WWWPANDHCHDVDG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Nitro Group Reduction: Pathway to 2-Methoxy-4-propylaniline

Nitration of Methoxy-Substituted Arenes

The synthesis begins with the nitration of 2-methoxypropylbenzene or its derivatives. Using a mixed acid system (H₂SO₄/HNO₃), nitration preferentially occurs at the para position due to the directing effects of the methoxy group. For example, nitration of 2-methoxypropylbenzene at 0–5°C yields 2-methoxy-4-nitropropylbenzene, which is subsequently reduced to the target aniline.

Catalytic Hydrogenation of Nitroarenes

Nitro-to-amine reduction is typically performed using hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) or Raney nickel catalysts. In a representative procedure, 2-methoxy-4-nitropropylbenzene is dissolved in ethanol and hydrogenated at 50°C for 6 hours, achieving >90% conversion. Critical parameters include:

  • Catalyst loading : 5–10 wt% Pd/C
  • Temperature : 40–60°C
  • Solvent : Ethanol or ethyl acetate

Side products such as hydroxylamines are minimized by maintaining neutral pH and avoiding over-reduction.

Reductive Alkylation: A Single-Step Approach

Reaction Mechanism and Optimization

Reductive alkylation combines the amine group of 2-methoxyaniline with a propylating agent (e.g., propionaldehyde or propyl bromide) under hydrogenation conditions. Platinized carbon (Pt/C) catalysts in aqueous acidic media drive the reaction, with methoxyacetone serving as a ketone precursor for propyl group introduction.

The general reaction scheme is:
$$
\text{2-Methoxyaniline + Propionaldehyde} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{this compound} \quad
$$

Key Reaction Conditions
  • Catalyst : 2–5 wt% Pt/C
  • Acid cocatalyst : H₂SO₄ (0.001–0.08 equivalents)
  • Temperature : 40–50°C
  • Hydrogen pressure : 2–10 bar

Aqueous media (15–30% water content) improve catalyst stability and product separation.

Industrial-Scale Implementation

In a patented process, 2-methoxyaniline (151 mmol) reacts with propionaldehyde in acetonitrile/water (3:1 v/v) under 5 bar H₂, yielding 78% this compound. Acid cocatalysts (e.g., H₂SO₄) protonate the imine intermediate, accelerating hydrogenation kinetics.

Nucleophilic Substitution: Halogen Displacement Strategies

SNAr Reaction with Propyl Grignard Reagents

Electrophilic aromatic substitution is feasible on halogenated precursors. For example, 2-methoxy-4-fluoroaniline reacts with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, displacing fluoride via a nucleophilic aromatic substitution (SNAr) mechanism.

$$
\text{2-Methoxy-4-fluoroaniline + PrMgBr} \rightarrow \text{this compound + MgBrF} \quad
$$

Limitations and Solutions
  • Low reactivity : Fluorine’s poor leaving-group ability necessitates harsh conditions (e.g., LiCl additives).
  • Regioselectivity : Para-substitution dominates due to methoxy’s ortho/para-directing effects.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst Yield Conditions Reference
Nitro Reduction 2-Methoxy-4-nitropropylbenzene Pd/C 90–95% H₂ (1–3 atm), 50°C
Reductive Alkylation 2-Methoxyaniline + Propionaldehyde Pt/C 75–78% H₂ (5 bar), H₂SO₄, 50°C
Nucleophilic Substitution 2-Methoxy-4-fluoroaniline None 50–60% PrMgBr, THF, −78°C

Key Observations :

  • Reductive alkylation offers the highest yields and operational simplicity but requires pressurized H₂.
  • Nitro reduction is scalable but involves hazardous nitration steps.
  • Nucleophilic substitution suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Methoxy-4-propylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propylaniline involves its interaction with various molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can influence biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Methoxy at C2 (ortho) in this compound vs. C4 (para) in 4-Methoxy-2-methylaniline.
  • Substituent Size : The propyl group in this compound increases molecular weight (MW ≈ 179.24 g/mol) compared to methyl-substituted analogs (e.g., 4-Methoxy-2-methylaniline, MW ≈ 151.21 g/mol). This enhances lipophilicity (logP ≈ 2.8 estimated) and may reduce aqueous solubility.
  • Electronic Effects : Methoxy groups donate electrons via resonance, activating the aromatic ring toward electrophiles. However, steric effects from the ortho-propyl group may direct substitution to less hindered positions .

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